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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and acceptance criteria for

Incurred Sample Reanalysis (ISR) in the context of bioequivalence (BE) studies for bosentan, a

dual endothelin receptor antagonist. The objective is to offer a clear and data-driven resource

for designing and evaluating ISR protocols to ensure the reliability and reproducibility of

bioanalytical data.

The Imperative of Incurred Sample Reanalysis in
Bioequivalence
Bioanalytical method validation is a critical step in drug development, traditionally performed

using spiked quality control (QC) samples. However, these QCs may not fully mimic the

behavior of the analyte in "incurred" samples from dosed subjects.[1] Factors such as protein

binding, the presence of metabolites, sample inhomogeneity, and matrix effects can lead to

discrepancies between the initial analysis and subsequent measurements.[1][2] Incurred

sample reanalysis serves as a crucial in-study validation to confirm the reproducibility of the

bioanalytical method under real-world conditions, thereby bolstering confidence in the

pharmacokinetic data submitted for regulatory approval.[3][4] For pivotal studies, including

bioequivalence trials, regulatory bodies like the FDA and EMA mandate the inclusion of ISR.
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Experimental Protocol for Incurred Sample
Reanalysis
The successful execution of an ISR study hinges on a well-defined protocol. This section

outlines the key steps and considerations for conducting ISR in a bosentan bioequivalence

study.

Sample Selection and Timing
A representative subset of study samples should be selected for reanalysis. To ensure a

comprehensive assessment of the method's performance across the pharmacokinetic profile,

samples are typically chosen from around the maximum plasma concentration (Cmax) and the

terminal elimination phase. The reanalysis should be performed in a separate analytical run on

a different day from the original analysis to demonstrate inter-day reproducibility.

Number of Samples
Regulatory guidelines generally recommend reanalyzing up to 10% of the total number of study

samples. For larger studies, a tiered approach may be considered, such as reanalyzing 10% of

the first 1,000 samples and 5% of the remaining samples.

Analytical Procedure
The reanalysis must be conducted using the same validated bioanalytical method as the

original analysis. This includes employing the same extraction procedure, chromatographic

conditions, and detection parameters. Any dilutions applied to the original sample must also be

applied during the reanalysis.

Data Presentation: A Comparative Overview
While specific ISR data from bosentan bioequivalence studies is not publicly available, the

following tables illustrate how such data would be presented and compared based on

established regulatory guidelines.

Table 1: Comparison of ISR Acceptance Criteria from Major Regulatory Bodies
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Regulatory Body /
Organization

Recommended
Percentage of
Samples for ISR

Acceptance
Criteria for Small
Molecules (like
Bosentan)

Reference

FDA (U.S. Food and

Drug Administration)

Up to 10% of total

study samples

At least 67% of the

reanalyzed samples

should have results

within ±20% of the

mean of the original

and repeat values.

EMA (European

Medicines Agency)

10% for the first 1000

samples, 5% for

samples thereafter

At least two-thirds

(67%) of the

reanalyzed samples

should be within ±20%

of the initial value.

AAPS (American

Association of

Pharmaceutical

Scientists)

General

recommendation,

often aligned with

regulatory guidance

Two-thirds of the

reanalyzed

concentrations should

agree within 20% of

their original

concentrations.

Table 2: Hypothetical Incurred Sample Reanalysis Data for a Bosentan Bioequivalence Study
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Sample ID
Original
Concentrati
on (ng/mL)

Reanalyzed
Concentrati
on (ng/mL)

Mean
Concentrati
on (ng/mL)

Percent
Difference
(%)*

Pass/Fail

SUBJ01-

Cmax
850.2 875.5 862.85 2.93 Pass

SUBJ01-T8 125.7 118.9 122.3 -5.56 Pass

SUBJ05-

Cmax
912.8 950.1 931.45 3.99 Pass

SUBJ05-T8 150.3 165.4 157.85 9.57 Pass

SUBJ12-

Cmax
798.5 810.2 804.35 1.45 Pass

SUBJ12-T8 110.1 135.6 122.85 20.76 Fail

SUBJ18-

Cmax
880.6 865.3 872.95 -1.75 Pass

SUBJ18-T8 133.9 129.8 131.85 -3.11 Pass

Overall

Result

87.5% Pass

(7 out of 8)

*Percent Difference = ((Reanalyzed Conc. - Original Conc.) / Mean Conc.) * 100

Mandatory Visualization: The ISR Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process

within a bioequivalence study.
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Figure 1: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.
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Conclusion
Incurred sample reanalysis is a non-negotiable component of modern bioequivalence studies,

providing an essential layer of confidence in the generated pharmacokinetic data. For a drug

like bosentan, where accurate plasma concentration measurements are paramount for

establishing bioequivalence, a robust and well-documented ISR protocol is indispensable. By

adhering to the principles of careful sample selection, appropriate sample size, and stringent,

predefined acceptance criteria, researchers can ensure the integrity and reproducibility of their

bioanalytical results, ultimately facilitating a smoother regulatory review process. Should an ISR

failure occur, a thorough investigation is warranted to identify the root cause, which could range

from sample processing errors to unforeseen stability issues, and implement corrective actions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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